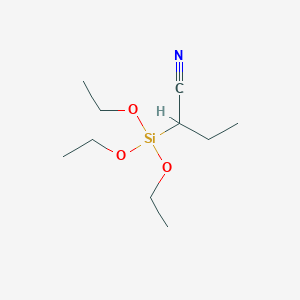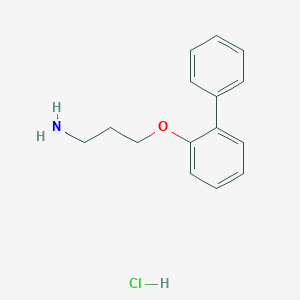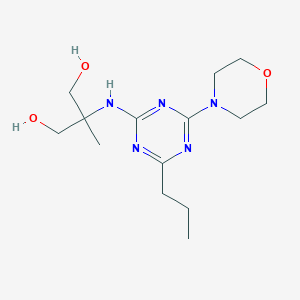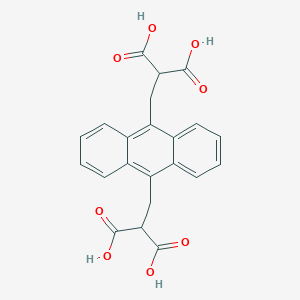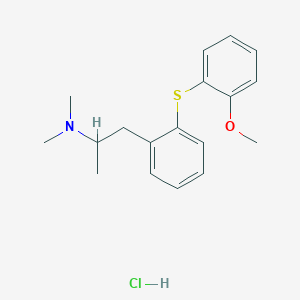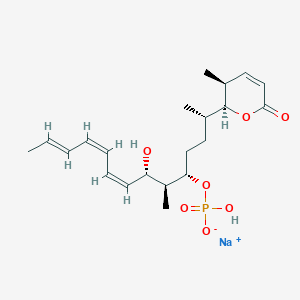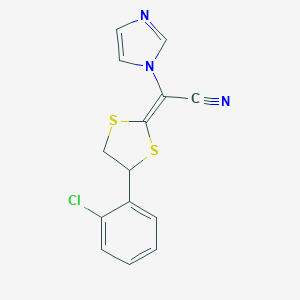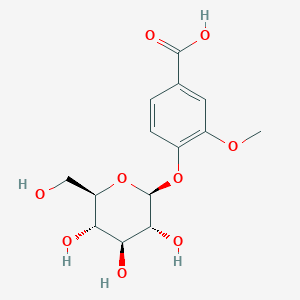
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Descripción general
Descripción
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid (4-GMB) is a naturally occurring phenolic acid derived from plant sources. It is a member of the phenolic acid family, which is known for its antioxidant, antimicrobial, and anti-inflammatory properties. 4-GMB has been studied for its potential health benefits, including its ability to act as a free radical scavenger, modulate cellular signaling pathways, and reduce inflammation. It has also been investigated for its use in laboratory experiments, including its potential as an inhibitor of enzymes and as a potential therapeutic agent. In
Aplicaciones Científicas De Investigación
Food Industry
Vanillic acid glucoside, also known as vanillin, is a highly regarded flavor compound that has earned widespread recognition for its natural and aromatic qualities . It is commonly used as a flavoring agent in the food industry .
Food Preservation
Apart from being a flavoring agent, vanillin also finds extensive use in food preservation . It has remarkable preservative properties, providing a profound understanding of its crucial role in the culinary and food science sectors .
Food Packaging
Vanillin transcends its role as a flavoring agent by finding extensive use in food packaging .
Biological Synthesis
Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .
Biotechnology
Vanillin biotechnology has emerged as a sustainable and cost-effective alternative to supply vanillin . This involves using microorganisms and providing promising approaches for improving vanillin production with a special focus on chassis development, pathway construction, and process optimization .
Pharmaceutical Industry
Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . These properties make it a valuable compound in the pharmaceutical industry .
Fragrance Industry
Vanillin is a popular flavoring compound with wide applications in the fragrance industry . It is renowned for its unique vanilla odor and flavor associated with vanilla beans .
Chemical Industry
Synthetic vanillin is utilized in the production of household products such as deodorants, air fresheners, floor polish, and herbicides .
Propiedades
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFOSWJYZIVJPO-YGEZULPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556358 | |
| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
CAS RN |
32142-31-7 | |
| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of Vanillic Acid Glucoside and what are its potential health benefits?
A1: Vanillic Acid Glucoside (4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid) has been identified in various plant sources. For instance, it's been found in kiwi fruit (Actinidia deliciosa) [], specifically in the shell extracts where it contributes to the significant antioxidant activity observed []. Additionally, it's been isolated from the parasitic plant Orobanche foetida where it exhibits hepatoprotective potential by countering liver damage induced by CCl4 in rats []. This protective effect is linked to its antioxidant and anti-inflammatory properties, potentially through strong binding interactions with inflammatory proteins [].
Q2: How does Vanillic Acid Glucoside contribute to the sensory perception of certain foods?
A2: Research indicates that Vanillic Acid Glucoside plays a role in the somatosensory properties of canned prunes (Prunus domestica) []. Specifically, it contributes to the perception of "slippery" and "thickness" sensations []. This suggests that this compound, alongside other phenolic compounds, could be manipulated in food products to achieve desired textural experiences.
Q3: Can you elaborate on the antioxidant properties of Vanillic Acid Glucoside and its potential mechanism of action?
A3: Vanillic Acid Glucoside, alongside other phenolic compounds, contributes to the high antioxidant activity found in kiwi fruit shell extracts []. While the exact mechanisms were not fully elucidated in the provided research, its antioxidant capacity is likely related to its ability to scavenge free radicals and chelate metal ions, similar to other phenolic compounds []. Further research on Orobanche foetida supports this, demonstrating that Vanillic Acid Glucoside exhibits substantial antioxidant potential in DPPH and ABTS assays []. This activity is suggested to be linked to its binding affinity for inflammatory proteins, potentially hindering their activity and downstream inflammatory pathways [].
Q4: Are there any studies exploring the structure-activity relationship of Vanillic Acid Glucoside?
A4: While the provided research doesn't delve into specific structure-activity relationship studies for Vanillic Acid Glucoside, it highlights the compound's presence alongside other phenolic compounds with known antioxidant properties, such as caffeoylquinic acids and proanthocyanidins, in plums (Prunus domestica and Prunus salicina) and other plant sources [, ]. Investigating how structural variations within this class of compounds, including the glucoside moiety of Vanillic Acid Glucoside, influence their antioxidant activity and other biological effects could be a promising avenue for future research.
Q5: What analytical techniques are commonly employed for the identification and quantification of Vanillic Acid Glucoside in plant materials and food products?
A5: Researchers utilize a range of analytical techniques to identify and quantify Vanillic Acid Glucoside. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been instrumental in characterizing phenolic compounds, including Vanillic Acid Glucoside, in various matrices such as plums (Prunus salicina, Prunus domestica) and Orobanche foetida [, ]. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns. Further quantitative analysis can be achieved by comparing peak areas against known standards.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



